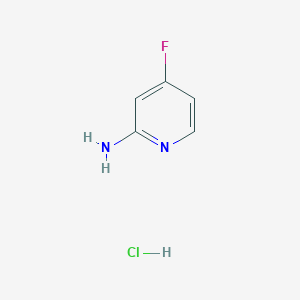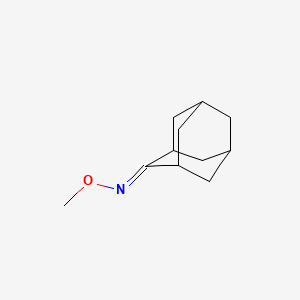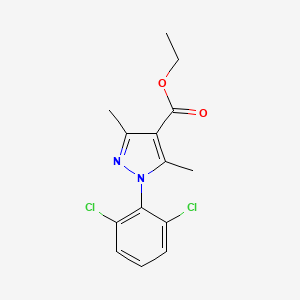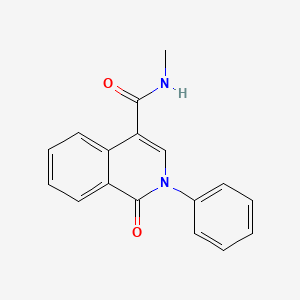
2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a compound of significant interest due to its multifaceted applications in chemical and pharmaceutical research. This compound, with a unique molecular structure, offers a variety of properties that make it useful in different scientific contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps:
Initial Formation of the Core Structure: : The core 1,3,5-triazine structure is commonly synthesized through a condensation reaction between cyanuric chloride and an amine compound, under controlled temperature conditions.
Substitution Reactions: : Subsequent substitution reactions introduce the morpholino and pyrrolidinyl groups to the triazine ring. These steps usually require specific solvents such as acetonitrile and bases like potassium carbonate to facilitate the nucleophilic substitution.
Final Coupling Step: : The final step involves coupling the substituted triazine intermediate with 2-chlorobenzamide. This reaction often takes place in the presence of catalysts such as palladium on carbon (Pd/C) under an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves automated synthesis processes with rigorous control over reaction parameters to ensure consistency. Key stages include:
Bulk Synthesis of Precursors: : Production of triazine derivatives in large batches.
Automated Substitution Processes: : Use of automated reactors to perform substitution reactions at a larger scale, ensuring precise control over reaction times and temperatures.
Purification: : Employing techniques such as crystallization, distillation, and chromatography to purify the final product to meet industrial standards.
化学反应分析
Types of Reactions
2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide undergoes several types of chemical reactions:
Oxidation: : Can be oxidized under strong oxidative conditions, usually involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can convert certain functional groups within the molecule, often using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: : The compound's chloro group can participate in nucleophilic substitution reactions, enabling further derivatization.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction Reagents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: : Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation Products: : Carboxylic acids and ketones depending on the specific site of oxidation.
Reduction Products: : Corresponding amines and alcohols.
Substitution Products: : Various substituted benzamides and triazine derivatives.
科学研究应用
2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide has numerous applications across various fields:
Chemistry: : Used as a building block for the synthesis of complex organic molecules, catalysts, and ligands in coordination chemistry.
Biology: : Employed in the design and synthesis of novel bioactive compounds for studying protein-ligand interactions.
Medicine: : Acts as a precursor for developing pharmaceuticals with potential antimicrobial, antiviral, and anticancer properties.
Industry: : Utilized in the manufacture of specialty chemicals, agrochemicals, and advanced materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Often targets enzyme active sites or receptor binding pockets, modulating their activity.
Pathways Involved: : Influences biochemical pathways such as signal transduction, enzymatic catalysis, and cellular metabolism.
相似化合物的比较
Similar Compounds
2-chloro-N-((4-morpholino-1,3,5-triazin-2-yl)methyl)benzamide: : Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
2-chloro-N-((6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl)benzamide: : Similar structure but without the morpholino group, leading to varied reactivity and applications.
2-chloro-N-((4-morpholino-6-(alkyl)-1,3,5-triazin-2-yl)methyl)benzamide: : Variants with different alkyl groups exhibit distinct chemical behaviors.
Uniqueness
The combination of the morpholino and pyrrolidinyl groups on the triazine ring in 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide offers a unique set of properties, enhancing its versatility and effectiveness in various scientific applications.
属性
IUPAC Name |
2-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c20-15-6-2-1-5-14(15)17(27)21-13-16-22-18(25-7-3-4-8-25)24-19(23-16)26-9-11-28-12-10-26/h1-2,5-6H,3-4,7-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXIBOSGSCFGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2526402.png)
![N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2526403.png)
![N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2526406.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2526407.png)
![2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2526408.png)

![1-(2-ethoxyphenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2526411.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2526412.png)




![7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2526424.png)
![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)
